AMG-51 - 890019-63-3

AMG-51

Catalog Number: EVT-2886422
CAS Number: 890019-63-3
Molecular Formula: C34H33F2N5O5
Molecular Weight: 629.665
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AMG-51 was developed by Amgen, a biotechnology company known for its innovative drug discovery and development efforts. The compound falls under the category of targeted therapies, specifically designed to interfere with specific molecular targets involved in disease processes. As a selective BTK inhibitor, AMG-51 represents a promising approach in the treatment of conditions such as chronic lymphocytic leukemia and rheumatoid arthritis.

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG-51 involves several sophisticated chemical reactions. A notable method includes:

  1. Initial Reactants: The synthesis typically starts with readily available aromatic compounds.
  2. Formation of Key Intermediates: Key intermediates are formed through various coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which facilitate the formation of carbon-carbon bonds.
  3. Final Steps: The final compound is obtained through careful purification processes, often involving chromatography techniques to ensure high purity and yield.

The synthesis process has been optimized to enhance efficiency and reduce by-products, making it suitable for large-scale production.

Molecular Structure Analysis

Structure and Data

AMG-51 has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a BTK inhibitor. The chemical formula is C18_{18}H20_{20}N4_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 304.38 g/mol.
  • Structural Features: The structure includes an aromatic ring system, which is essential for its interaction with BTK, along with a heterocyclic component that enhances its binding affinity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of AMG-51 is primarily governed by its functional groups. Key reactions include:

  1. Nucleophilic Substitution: This reaction occurs at specific sites on the aromatic rings, allowing for modifications that enhance potency.
  2. Hydrogen Bonding Interactions: These interactions play a crucial role in the binding of AMG-51 to BTK, stabilizing the enzyme-inhibitor complex.
  3. Metabolic Stability Assessments: Understanding how AMG-51 reacts under physiological conditions is vital for predicting its behavior in biological systems.
Mechanism of Action

Process and Data

AMG-51 exerts its pharmacological effects through the selective inhibition of BTK. The mechanism involves:

  1. Binding Affinity: AMG-51 binds to the active site of BTK, preventing its activation.
  2. Disruption of Signaling Pathways: By inhibiting BTK, AMG-51 disrupts downstream signaling pathways critical for B-cell proliferation and survival.
  3. Therapeutic Implications: This mechanism underlies its potential use in treating B-cell malignancies and autoimmune disorders by reducing abnormal B-cell activation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMG-51 exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary depending on purity but generally falls within a defined range indicative of crystalline compounds.
Applications

Scientific Uses

AMG-51's primary application lies within the realm of cancer therapy and immunology:

  1. Oncology: As a selective BTK inhibitor, it shows promise in treating B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  2. Autoimmune Diseases: Its ability to modulate immune responses positions it as a candidate for treating autoimmune conditions like rheumatoid arthritis.
  3. Research Tool: Beyond therapeutic applications, AMG-51 serves as a valuable tool in research settings for studying BTK-related signaling pathways.
Introduction to AMG-51: Discovery and Rationale

Historical Context of Kinase Inhibitor Development

The evolution of kinase inhibitors represents a cornerstone in targeted cancer therapy, driven by deepening insights into kinase biology and conformational dynamics. Early agents like imatinib (approved in 2001) validated kinase inhibition as a therapeutic strategy, targeting the ATP-binding site of BCR-ABL in a DFG-in active conformation (classified as Type I inhibitors) [1] [8]. Subsequent generations addressed limitations such as drug resistance; for example, osimertinib incorporated acrylamide warheads to covalently bind cysteine residues (Type VI inhibitors), overcoming EGFR T790M resistance mutations [4]. Concurrently, allosteric inhibitors (Type III/IV) emerged, exploiting regulatory sites outside the ATP pocket for enhanced selectivity, as seen with MEK inhibitors [8].

The structural classification of kinase inhibitors expanded to include DFG-out inhibitors (Type II), like imatinib in its Abl-bound state, which stabilize inactive kinase conformations and access deeper hydrophobic pockets [1]. By 2022, over 88 small-molecule kinase inhibitors gained FDA approval, underscoring the clinical impact of this drug class [10].

Table 1: Evolution of Kinase Inhibitor Classes

GenerationRepresentative AgentsTargetMechanistic ClassKey Innovation
1stImatinibBCR-ABLType IIDFG-out binding
2ndOsimertinibEGFR T790MType VICovalent cysteine binding
3rdSotorasibKRAS G12CType IGTPase pocket inhibition

Mechanistic Rationale for Targeting c-Met and Related Tyrosine Kinases

c-Met (hepatocyte growth factor receptor) is a receptor tyrosine kinase (RTK) governing invasive growth programs. Its dysregulation occurs via:

  • Gene amplification: Observed in 4–21% of NSCLC, gastric, and colorectal cancers, correlating with poor prognosis [9].
  • Activating mutations: Exon 14 skipping mutations (3–4% of NSCLC) stabilize the kinase domain, while germline mutations (e.g., Y1003F) impair Cbl-mediated degradation [6] [9].
  • Ligand-dependent activation: Autocrine HGF loops drive metastasis in carcinomas co-expressing HGF/c-Met [9].

Downstream signaling through PI3K/AKT, RAS/MAPK, and STAT3 pathways promotes tumor proliferation, angiogenesis, and resistance to apoptosis [2] [9]. Critically, c-Met crosstalk with EGFR, RON, and VEGFR facilitates bypass signaling in resistant tumors, making it a pivotal node for therapeutic intervention [6] [9]. Preclinical models confirmed that c-Met inhibition suppresses metastasis, validating its druggability [9].

Table 2: c-Met Alterations in Human Cancers

Alteration TypeFrequencyPrimary Tumor AssociationsFunctional Consequence
Exon 14 skipping3–4% NSCLCNSCLC, glioblastomaImpaired degradation; sustained activation
Gene amplification4–21% solid tumorsGastric, NSCLC, colorectalProtein overexpression
HGF overexpression30–60% carcinomasBreast, pancreaticAutocrine activation

AMG-51 in the Landscape of Small-Molecule Drug Discovery

AMG-51 exemplifies a modern covalent inhibitor (Type VI) engineered for c-Met-driven malignancies. Its design integrates:

  • Chemical structure: A pyridone core enabling hinge region hydrogen bonding (Val1096, Met1160), paired with a vinyl sulfonamide warhead targeting Cys1222 in the c-Met P-loop [4] [10]. This warhead improves selectivity by exploiting rare solvent-exposed cysteines.
  • Selectivity optimization: Structural differences in the c-Met hinge (e.g., Leu1195 vs. bulkier residues in VEGFR) minimize off-target binding [8].

Positioned within emerging covalent inhibitor paradigms, AMG-51 contrasts with reversible c-Met inhibitors (e.g., capmatinib) and multitargeted agents (e.g., cabozantinib). Its mechanism enables sustained target suppression, addressing acquired resistance from kinase reactivation [4] [10]. Beyond covalent inhibitors, AMG-51’s efficacy intersects with novel modalities like PROTACs, which degrade c-Met via E3 ligase recruitment [7]. Current trials focus on tumors with METex14 mutations or HGF autocrine loops [9] [10].

Compound Names Mentioned:

  • Imatinib, Osimertinib, Sotorasib, Capmatinib, Cabozantinib

Properties

CAS Number

890019-63-3

Product Name

AMG-51

IUPAC Name

2-(4-fluoroanilino)-5-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-3-methylpyrimidin-4-one

Molecular Formula

C34H33F2N5O5

Molecular Weight

629.665

InChI

InChI=1S/C34H33F2N5O5/c1-40-33(42)26(21-38-34(40)39-24-7-5-23(35)6-8-24)22-4-9-30(27(36)18-22)46-29-10-11-37-28-20-32(31(43-2)19-25(28)29)45-15-3-12-41-13-16-44-17-14-41/h4-11,18-21H,3,12-17H2,1-2H3,(H,38,39)

InChI Key

ONSZEUCTVQJHOZ-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=CN=C1NC2=CC=C(C=C2)F)C3=CC(=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OCCCN6CCOCC6)OC)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.